molecular formula C18H26N2O3 B115493 BRN 5826718 CAS No. 145071-41-6

BRN 5826718

Cat. No.: B115493
CAS No.: 145071-41-6
M. Wt: 318.4 g/mol
InChI Key: CUFDDDHXIYYIFC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on contextual analysis, "BRN" may refer to Barrington’s nucleus (BRN), a pontine region involved in autonomic functions and arousal (). For the purpose of this article, we hypothesize that "BRN 5826718" may relate to a boronic acid derivative or a neuroactive compound based on similar nomenclature and structural motifs in the evidence (e.g., β-cyclodextrin complexes in or boronic acids in ). Further clarification from the user is recommended.

Properties

CAS No.

145071-41-6

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+

InChI Key

CUFDDDHXIYYIFC-YBFXNURJSA-N

SMILES

CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3

Synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The reaction conditions often include the use of palladium-based catalysts and triphenylphosphines to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of adamantan-1-yl derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BRN 5826718 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, other oxidants

    Reduction: Hydrazine hydrate, ethanol

    Substitution: Palladium-based catalysts, triphenylphosphines

Major Products Formed

The major products formed from these reactions include various functional adamantane derivatives, monomers, and bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Given the ambiguity in the compound’s identity, we outline a framework for comparing neuroactive or boronic acid-derived compounds, referencing methodologies from the evidence:

Structural and Physicochemical Comparisons

If "BRN 5826718" is analogous to the boronic acid derivative in (CAS 1046861-20-4, C₆H₅BBrClO₂), its properties can be compared to structurally related compounds:

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (Assumed) C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 269.71 g/mol
LogP (XLOGP3) 2.15 (Predicted) 2.15 2.68
Water Solubility (ESOL) -2.99 (LogS) -2.99 -3.45
GI Absorption High High Moderate
Synthetic Accessibility 2.07 2.07 1.95

Key Observations :

  • Boronic acid derivatives exhibit moderate to high lipophilicity (LogP 2.15–2.68), influencing membrane permeability and bioavailability.
  • Substitutions (e.g., additional halogens) reduce solubility and alter pharmacokinetic profiles .
Functional Comparisons in Neurological Contexts

If "this compound" is a neuroactive compound targeting Barrington’s nucleus (BRN), comparisons with CRF+ (corticotropin-releasing factor) and SST+ (somatostatin) neurons are relevant ():

Parameter CRF+ Neurons SST+ Neurons Hypothetical this compound
Primary Neurotransmitter Glutamate GABA Unknown
Activation Pathway Excitatory (bladder→BRN→LC) Inhibitory (BRN→LC) Potential dual modulation
Trans-synaptic Labeling Early (68 h post-PRV) Late (>68 h post-PRV) Not studied
Synaptic Interaction Weak excitatory in LC Strong GABAergic inhibition Undetermined

Key Observations :

  • CRF+ neurons initiate excitatory signaling in the locus coeruleus (LC), while SST+ neurons modulate inhibitory pathways. A compound like "this compound" could theoretically bridge these pathways .

Research Findings and Data Gaps

Experimental Insights
  • β-Cyclodextrin Complexes: Studies on 1-bromonaphthalene (1-BrN) show that alcohol chain length in β-CD complexes affects phosphorescence, with pentanol maximizing sensitivity (). This suggests steric and electronic factors critical for ternary complex stability.
  • Synthetic Methods : Boronic acids like CAS 1046861-20-4 are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), with reaction times ~1.3 hours at 75°C ().
Unresolved Questions
  • The exact structure, synthesis, and biological targets of "this compound" remain undefined.
  • No pharmacokinetic or toxicity data are available in the evidence.

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of BRN 5826718?

  • Methodological Answer : Begin with a literature review to identify gaps in existing data. Use standardized protocols for measuring properties like solubility, melting point, and stability. Employ techniques such as HPLC for purity assessment and NMR/IR spectroscopy for structural confirmation. Ensure experiments are reproducible by documenting detailed procedures (e.g., solvent systems, temperature controls) . Validate results against known standards or published data for consistency .

Q. What methodologies are effective for synthesizing this compound with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., catalysts, temperature) using Design of Experiments (DoE) to minimize byproducts. Monitor reaction progress via TLC or LC-MS. Purify the compound using column chromatography or recrystallization, and verify purity through mass spectrometry and elemental analysis. Cross-reference synthetic routes with peer-reviewed protocols to avoid redundancy .

Q. How should researchers evaluate the biological activity of this compound in preliminary in vitro studies?

  • Methodological Answer : Select cell lines or enzyme assays relevant to the compound’s hypothesized mechanism. Use dose-response experiments to determine IC50/EC50 values, ensuring statistical power through triplicate trials. Include positive and negative controls to validate assay sensitivity. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Conduct a meta-analysis of conflicting data to identify variables (e.g., solvent effects, instrumentation calibration). Reproduce experiments under standardized conditions and validate results with orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Use statistical tools like principal component analysis (PCA) to isolate confounding factors .

Q. How can computational models predict the reactivity or binding affinity of this compound?

  • Methodological Answer : Apply density functional theory (DFT) for electronic structure analysis or molecular docking simulations for protein-ligand interactions. Validate models against experimental data (e.g., kinetic assays, crystallographic structures). Use software like Gaussian or AutoDock with parameters tuned to the compound’s chemical class .

Q. What statistical approaches are optimal for analyzing dose-response data in pharmacological studies of this compound?

  • Methodological Answer : Use nonlinear regression to fit sigmoidal dose-response curves, reporting confidence intervals for IC50/EC50 values. Address outliers via Grubbs’ test or robust regression methods. For multi-parametric data, apply multivariate analysis (e.g., ANOVA with post-hoc corrections). Ensure transparency by adhering to FAIR data principles .

Methodological Best Practices

  • Ethical Considerations : Ensure compliance with institutional review boards (IRBs) for biological studies. Disclose conflicts of interest and adhere to data-sharing policies .
  • Data Reproducibility : Document experimental parameters exhaustively (e.g., instrument settings, batch numbers of reagents). Use platforms like Zenodo for public data archiving .
  • Literature Integration : Systematically map existing studies using tools like PRISMA for systematic reviews. Highlight how your work addresses gaps identified in prior research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.